molecular formula C18H12Cl2N4 B13412509 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B13412509
M. Wt: 355.2 g/mol
InChI Key: OGNCYQVDTHDTBS-UHFFFAOYSA-N
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Description

8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a chemical compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its pharmacological properties, particularly its use as central nervous system depressants. These compounds are often used for their sedative, anxiolytic, and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves the reaction of 2-amino-5-chlorobenzophenone with various reagents to form the triazolo ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques like HPLC and NMR spectroscopy is common to verify the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the GABA-A receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ethenyl group differentiates it from other compounds in the same class, potentially leading to variations in its pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C18H12Cl2N4

Molecular Weight

355.2 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C18H12Cl2N4/c1-2-16-22-23-17-10-21-18(12-5-3-4-6-14(12)20)13-9-11(19)7-8-15(13)24(16)17/h2-9H,1,10H2

InChI Key

OGNCYQVDTHDTBS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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